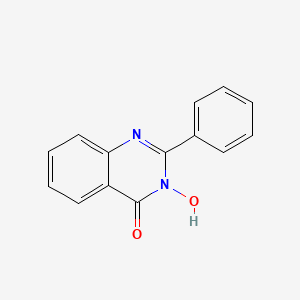

3-hydroxy-2-phenylquinazolin-4(3H)-one

Übersicht

Beschreibung

3-Hydroxy-2-phenylquinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is known for its diverse biological activities and has been studied for its potential therapeutic applications. It is structurally characterized by a quinazolinone core with a hydroxyl group at the third position and a phenyl group at the second position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-2-phenylquinazolin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of anthranilic acid derivatives with benzoyl chloride, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction conditions often include refluxing in an organic solvent like ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Synthetic Routes to 3-Hydroxy-2-phenylquinazolin-4(3H)-one

The compound is primarily synthesized via cyclocarbonylation or oxidative cyclization strategies:

Table 1: Key Synthetic Methods

Mo(CO)₆-based methods avoid gaseous CO and enable ligand-free carbonylative coupling, forming the dihydroquinazolinone core . Graphene oxide (GO) nanosheets facilitate aqueous-phase cyclization via hydrogen-bond activation .

Functionalization at the 3-Hydroxy Group

The hydroxyl group undergoes selective derivatization:

(a) Alkylation

Reaction with alkyl halides (e.g., benzyl bromide) in the presence of Cs₂CO₃ yields 3-alkoxy derivatives (e.g., 3-benzyloxy-2-phenylquinazolin-4(3H)-one) with >85% efficiency .

(b) Acylation

Acetic anhydride/pyridine conditions produce 3-acetoxy analogs, which serve as intermediates for nucleophilic substitutions (e.g., amination) .

(c) Oxidation

H₂O₂/DMSO systems convert the hydroxyl group to a ketone under radical-mediated pathways, forming 2-phenylquinazolin-4(3H)-one derivatives .

Ring Functionalization and Annulation

The quinazolinone core participates in electrophilic and cycloaddition reactions:

Table 2: Ring Modification Examples

For example, Cs₂CO₃-promoted SNAr reactions with substituted benzamides introduce aryl/alkyl groups at the C3 position .

Biological Activity Correlations

Derivatives show structure-dependent bioactivity:

-

Antimicrobial : 3-Arylideneamino analogs (e.g., 3-(4-nitrophenylideneamino)-2-phenylquinazolin-4(3H)-one) inhibit S. aureus (MIC = 8 µg/mL) .

-

Antioxidant : Styryl-substituted derivatives exhibit DPPH radical scavenging (IC₅₀ = 12–18 µM) .

Mechanistic Insights

-

Radical pathways : DMSO acts as a methylene source in H₂O₂-mediated reactions, forming carbon-centered radicals that drive cyclization .

-

Acid catalysis : Ionic liquids stabilize oxonium intermediates during annulation steps, reducing activation energy .

Challenges and Limitations

Wissenschaftliche Forschungsanwendungen

Table 1: Synthesis Conditions and Yields

| Catalyst | Reaction Conditions | Yield (%) |

|---|---|---|

| MSPHS@SiO₂ | 30 mol%, TBHP (2 mmol), EtOH:H₂O (1:2), 120 °C, 24 h | 34.2 - 92.5 |

| Zinc chloride with aromatic aldehydes | Condensation at room temperature | Moderate to excellent |

Biological Activities

Antimicrobial Activity

Research indicates that derivatives of quinazolin-4(3H)-ones exhibit significant antibacterial properties. A study synthesized ten derivatives of 3-(arylidene-amino)-2-phenylquinazolin-4(3H)-one and evaluated their efficacy against various Gram-positive and Gram-negative bacteria. The results demonstrated enhanced antibacterial activity correlated with specific substitutions on the arylideneamino group .

Table 2: Antibacterial Activity of Synthesized Compounds

| Compound | Target Bacteria | Activity Level |

|---|---|---|

| 3b | Staphylococcus aureus | High |

| 3d | Bacillus subtilis | Moderate |

| 3e | Escherichia coli | Low |

| 3j | Shigella dysenteriae | High |

Antimalarial Activity

Another significant application is in the treatment of malaria. A series of quinazolinone derivatives were synthesized based on febrifugine, showing promising antimalarial activity against Plasmodium berghei in murine models. The most effective compound demonstrated a cure rate of 100% at a dose of 50 mg/kg, indicating potential for further development as an antimalarial agent .

Therapeutic Applications

Anticonvulsant Properties

Recent studies have explored the anticonvulsant potential of quinazolinone derivatives. Compounds have been screened for their efficacy against various seizure models in mice, with some exhibiting significant anti-seizure action without neurotoxic effects. For instance, compound 4d showed effective results in multiple seizure models, positioning it as a candidate for further pharmacological evaluation .

Antioxidant Activity

The antioxidant properties of 2-phenylquinazolin-4(3H)-one derivatives have also been investigated. The presence of hydroxyl groups significantly enhances antioxidant activity, with studies indicating that compounds with two hydroxyl groups in ortho positions on the phenyl ring exhibited superior metal-chelating properties .

Table 3: Antioxidant Activity Evaluation

| Compound | Antioxidant Method | Activity Level |

|---|---|---|

| 25a | ABTS | High |

| 25b | TEAC | Moderate |

| Hydroxyl-substituted variants | CUPRAC | Very High |

Case Studies and Research Insights

-

Case Study on Antimicrobial Efficacy

A comprehensive study demonstrated that specific substitutions on the quinazolinone scaffold significantly influenced antibacterial potency against Staphylococcus aureus and Escherichia coli. The study utilized a turbidometric assay to quantify effectiveness, revealing that modifications could enhance activity by up to threefold compared to unsubstituted analogs . -

Evaluation of Antimalarial Activity

In vivo tests involving murine models showcased that certain quinazolinone derivatives could effectively clear malaria parasites from the bloodstream, offering a potential new pathway for malaria treatment development. The rapid synthesis and favorable cost-effectiveness further underscore their therapeutic promise .

Wirkmechanismus

The mechanism of action of 3-hydroxy-2-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets. It acts as an inhibitor of enzymes such as topoisomerase and gyrase, which are crucial for DNA replication and cell division. By inhibiting these enzymes, the compound can prevent the proliferation of cancer cells and exert immunosuppressive effects. The pathways involved include the disruption of DNA synthesis and repair mechanisms, leading to cell cycle arrest and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Phenyl-3-hydroxy-4(1H)-quinolinone: Similar structure but with a quinolinone core.

3-Hydroxy-2-phenyl-4(1H)-quinolinone: Another quinolinone derivative with similar biological activities.

Uniqueness

3-Hydroxy-2-phenylquinazolin-4(3H)-one is unique due to its specific substitution pattern on the quinazolinone core, which imparts distinct biological activities. Its ability to inhibit multiple enzymes and its potential therapeutic applications make it a valuable compound for further research and development .

Biologische Aktivität

3-Hydroxy-2-phenylquinazolin-4(3H)-one is a member of the quinazolinone family, which has garnered attention due to its diverse biological activities. This compound has been studied for its potential as an anticancer agent, antimicrobial agent, and its antioxidant properties. This article delves into the biological activity of this compound, summarizing key research findings and presenting data from various studies.

Anticancer Properties

Research has demonstrated that derivatives of quinazolin-4(3H)-one, including this compound, exhibit significant cytotoxicity against various cancer cell lines. A study evaluated multiple quinazolinone derivatives for their inhibitory effects on human breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780) cell lines. The results indicated that some compounds were 2 to 30 times more effective than the positive control, lapatinib, with IC50 values ranging from 0.14 µM to 16.43 µM depending on the specific derivative tested .

Table 1: Cytotoxicity of Quinazolinone Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Comparison to Lapatinib |

|---|---|---|---|

| 2j | MCF-7 | 3.79 | More effective |

| 3g | A2780 | 0.14 | More effective |

| 2e | MCF-7 | 15.72 | Less effective |

| 3i | HER2 | 0.079 | Comparable |

The mechanism through which these compounds exert their anticancer effects includes inhibition of key protein kinases involved in cell proliferation and survival. Specifically, compounds derived from quinazolinones have been shown to inhibit cyclin-dependent kinase 2 (CDK2), HER2, and epidermal growth factor receptor (EGFR) kinases . Molecular docking studies suggest that these compounds act as ATP non-competitive inhibitors against CDK2 and ATP competitive inhibitors against EGFR .

Antimicrobial Activity

In addition to their anticancer properties, quinazolinones have been investigated for their antimicrobial effects. Studies indicate that these compounds possess activity against various bacterial strains, although specific data on this compound is limited . The presence of hydroxyl groups in the structure is believed to enhance their antimicrobial efficacy.

Antioxidant Properties

The antioxidant capacity of quinazolinone derivatives has also been explored, particularly in relation to their ability to scavenge free radicals and chelate metal ions. Research indicates that the presence of hydroxyl groups at specific positions on the phenyl ring significantly enhances antioxidant activity . This property is crucial for protecting cells from oxidative stress, which is linked to various diseases, including cancer.

Study on Cytotoxic Effects

A notable study published in Pharmaceuticals highlighted the cytotoxic effects of several quinazolinone derivatives against prostate cancer (PC3) and colorectal cancer (HT-29) cell lines. Among the tested compounds, A3 exhibited IC50 values of 10 µM across multiple cell lines, indicating its potential as a lead compound for further development .

Investigation into Antiviral Activity

Another research effort focused on the antiviral properties of related quinazolinone derivatives, demonstrating moderate activity against viral pathogens. The study emphasized the need for further exploration into structure-activity relationships to optimize efficacy .

Eigenschaften

IUPAC Name |

3-hydroxy-2-phenylquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c17-14-11-8-4-5-9-12(11)15-13(16(14)18)10-6-2-1-3-7-10/h1-9,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIMZZMIFKADVDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20326037 | |

| Record name | 3-Hydroxy-2-phenylquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20326037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47194327 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5319-72-2 | |

| Record name | NSC522958 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522958 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxy-2-phenylquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20326037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.